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Compound of Interest

Compound Name: Thiophene-3,4-dicarboxylic acid

Cat. No.: B153587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of thiophene-3,4-
dicarboxylic acid, a versatile heterocyclic compound with significant applications in medicinal

chemistry and materials science. This document details its synthesis, chemical properties, and

burgeoning role in the development of novel therapeutics, particularly as a scaffold for kinase

inhibitors.

Chemical Properties and Data
Thiophene-3,4-dicarboxylic acid, with the chemical formula C₆H₄O₄S and a molecular weight

of 172.16 g/mol , is a yellow to beige-pinkish or light brown crystalline solid.[1] It is

characterized by its two carboxylic acid groups attached to the 3 and 4 positions of the

thiophene ring.

Table 1: Physicochemical Properties of Thiophene-3,4-dicarboxylic Acid
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Property Value Reference

IUPAC Name thiophene-3,4-dicarboxylic acid [2]

CAS Number 4282-29-5 [2]

Molecular Formula C₆H₄O₄S [2][3]

Molecular Weight 172.16 g/mol [2]

Melting Point 226-231 °C

Appearance
Yellow to beige-pinkish or light

brown crystalline powder
[1]

Purity ≥95% [3]

InChI

1S/C6H4O4S/c7-5(8)3-1-11-2-

4(3)6(9)10/h1-2H,(H,7,8)

(H,9,10)

[3]

InChI Key
ZWWLLYJRPKYTDF-

UHFFFAOYSA-N
[3]

SMILES C1=C(C(=O)O)C(=O)C=S1 [2]

Table 2: Spectroscopic Data for Thiophene-3,4-dicarboxylic Acid

Spectrum Type Instrument Key Peaks/Shifts Reference

¹³C NMR Bruker AM-270

(Data to be populated

from spectral

database)

[2][4]

FTIR
Bruker IFS 85 (KBr-

Pellet)

(Data to be populated

from spectral

database)

[2][4]
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The most common and high-yielding method for the synthesis of thiophene-3,4-dicarboxylic
acid is the hydrolysis of thiophene-3,4-dicarbonitrile.[1][5] This process involves the conversion

of the nitrile groups to carboxylic acids in the presence of a strong base, followed by

acidification.

Experimental Protocol: Hydrolysis of Thiophene-3,4-
dicarbonitrile
Materials:

Thiophene-3,4-dicarbonitrile

Potassium hydroxide (KOH)

Ethylene glycol

Distilled water

Diethyl ether

Saturated hydrochloric acid (HCl)

Ethyl acetate

Magnesium sulfate (MgSO₄)

Procedure:

In a suitable reaction vessel, dissolve thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and

potassium hydroxide (56.1 g, 1 mol) in ethylene glycol (167 ml).[1]

Heat the mixture overnight with stirring.[1]

After cooling, pour the reaction mixture into distilled water.[1]

Wash the aqueous solution with diethyl ether to remove any unreacted starting material or

organic impurities.[1]
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Carefully acidify the aqueous layer with saturated hydrochloric acid.[1]

Extract the organic product with ethyl acetate.[1]

Dry the combined organic layers over anhydrous magnesium sulfate.[1]

Evaporate the solvent under reduced pressure.[1]

Recrystallize the crude product from distilled water to obtain pure thiophene-3,4-
dicarboxylic acid.[1]

Expected yield: 15.2 g (88%).[1]

General Workflow for Synthesis of Thiophene-3,4-dicarboxylic Acid

Start: Thiophene-3,4-dicarbonitrile Basic Hydrolysis
(KOH, Ethylene Glycol, Heat)

Aqueous Workup
(Water, Diethyl Ether Wash)

Acidification
(Saturated HCl)

Extraction
(Ethyl Acetate)

Drying
(MgSO4) Solvent Evaporation Recrystallization

(Distilled Water) Product: Thiophene-3,4-dicarboxylic Acid

Click to download full resolution via product page

Caption: Synthetic workflow for thiophene-3,4-dicarboxylic acid.

Applications in Drug Discovery and Medicinal
Chemistry
Thiophene-3,4-dicarboxylic acid and its derivatives have emerged as promising scaffolds in

drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The rigid

thiophene core allows for the precise spatial orientation of functional groups, facilitating

interactions with the active sites of target proteins.

Thiophene Derivatives as Kinase Inhibitors
Derivatives of thiophene have been investigated as inhibitors of various kinases involved in

cancer cell signaling pathways, including p38α mitogen-activated protein kinase (MAPK) and

FMS-like tyrosine kinase 3 (FLT3).[6][7] The mechanism of action often involves competitive

binding at the ATP-binding site of the kinase, thereby blocking downstream signaling and

inhibiting cell proliferation and survival.
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Table 3: Biological Activity of Selected Thiophene Derivatives

Compound Target Kinase IC₅₀ (µM) Cell Line Reference

4-(2-(4-

fluorophenyl)thio

phen-3-

yl)pyridine

p38α MAPK

(active)
0.6 (Kᵢ) - [6]

Thieno[2,3-

d]pyrimidine

Derivative 5

FLT3 32.435
HepG-2, HT-29,

MCF-7
[8]

Thieno[2,3-

d]pyrimidine

Derivative 8

FLT3 40.55
HepG-2, HT-29,

MCF-7
[8]

Thieno[2,3-

d]pyrimidine

Derivative 9b

FLT3 39.61
HepG-2, HT-29,

MCF-7
[8]

Thieno[2,3-

d]pyrimidine

Derivative 10

FLT3 40.04
HepG-2, HT-29,

MCF-7
[8]

Phenyl-

thiophene-

carboxamide 2b

- 5.46 Hep3B [9]

Phenyl-

thiophene-

carboxamide 2d

- 8.85 Hep3B [9]

Phenyl-

thiophene-

carboxamide 2e

- 12.58 Hep3B [9]

p38α MAPK Signaling Pathway and Inhibition
The p38α MAPK signaling pathway is a key regulator of cellular responses to inflammatory

cytokines and stress. Its aberrant activation is implicated in various diseases, including cancer
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and inflammatory disorders. Thiophene-based inhibitors can effectively block this pathway.

p38α MAPK Signaling Pathway and Inhibition by Thiophene Derivatives
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Caption: Inhibition of the p38α MAPK pathway by thiophene derivatives.

Experimental Protocol: p38α MAPK Inhibition Assay
(Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) binding assay to evaluate the binding

affinity of thiophene derivatives to p38α MAPK.

Materials:

Active, phosphorylated p38α MAPK enzyme

Fluorescently labeled p38α MAPK inhibitor (fluoroprobe)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

Test compounds (thiophene derivatives) dissolved in DMSO

384-well, low-volume, black microplates

Plate reader capable of measuring fluorescence polarization

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

In the microplate, add the assay buffer, the fluoroprobe at a constant concentration, and the

test compound at various concentrations.

Initiate the binding reaction by adding the active p38α MAPK enzyme to each well.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach

equilibrium.

Measure the fluorescence polarization of each well using the plate reader.

The displacement of the fluoroprobe by the test compound results in a decrease in the

fluorescence polarization signal.
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Calculate the binding affinity (Kᵢ) of the test compounds by fitting the data to a competitive

binding model.[6]

Conclusion
Thiophene-3,4-dicarboxylic acid is a valuable and versatile building block in organic

synthesis with significant potential in the development of novel therapeutic agents. Its

derivatives have demonstrated potent inhibitory activity against key kinases implicated in

cancer, highlighting the importance of this scaffold in medicinal chemistry. The detailed

synthetic and biological evaluation protocols provided in this guide offer a solid foundation for

researchers and drug development professionals to explore the full potential of this promising

class of compounds. Further investigation into the structure-activity relationships of thiophene-
3,4-dicarboxylic acid derivatives will undoubtedly lead to the discovery of new and more

effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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